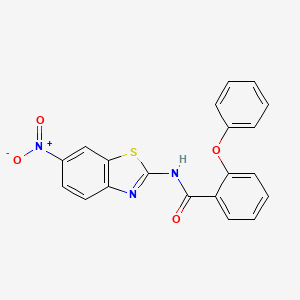

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is a synthetic compound . It’s a derivative of benzothiazole, which is a class of compounds consisting of a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H13N3O5S . The average mass is 359.357 Da and the monoisotopic mass is 359.057587 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a molar refractivity of 92.2±0.3 cm3, and a polar surface area of 116 Å2 . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis Methodologies

Research has explored the synthesis of complex molecules starting from compounds related to N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. For example, Hemming and Loukou (2004) detailed the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxide precursors, showcasing a method that could be applicable to similar nitrobenzothiazole derivatives (Hemming & Loukou, 2004).

Antitumor Activities

Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazoles, including compounds with structures similar to this compound, and evaluated their antitumor activities. These compounds showed cytostatic activities against various malignant human cell lines (Racané et al., 2006).

Vasorelaxant and Antihypertensive Effects

Navarrete-Vázquez et al. (2010) reported on benzodiazole derivatives with vasorelaxant activity and antihypertensive effects, indicating potential applications for similar nitrobenzothiazole compounds in cardiovascular research (Navarrete-Vázquez et al., 2010).

Antiparasitic Properties

Delmas et al. (2002) investigated the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against Leishmania infantum and Trichomonas vaginalis. This research highlights the potential of nitrobenzothiazole derivatives in developing treatments for parasitic infections (Delmas et al., 2002).

Material Science Applications

Mehdipour-Ataei et al. (2004) developed novel thermally stable polyimides based on a sulfone, ether, and amide structure, starting from a compound structurally related to this compound. This work suggests applications in the development of advanced materials (Mehdipour-Ataei et al., 2004).

Fluorescent Probing for Biological Functions

Li et al. (2018) designed a two-photon fluorescent probe based on 6-hydroxyl-quinonline-2-benzothiazole derivatives for recognizing nitroxyl in living cells. This indicates the utility of nitrobenzothiazole derivatives in fluorescent probes for biological and pharmacological research (Li et al., 2018).

Mutagenic Studies and Carcinogenic Significance

Tokiwa et al. (1994) studied the genotoxicity and carcinogenicity of nitro aromatic hydrocarbons, focusing on their potential to induce lung cancer. This research underlines the importance of understanding the mutagenic properties of compounds like this compound in environmental and health sciences (Tokiwa et al., 1994).

Mecanismo De Acción

Target of Action

The primary targets of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .

Result of Action

Based on the known activities of similar compounds, it may inhibit the growth of certain bacteria or other microorganisms .

Propiedades

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16-11-10-13(23(25)26)12-18(16)28-20/h1-12H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJCCXZBSZECMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)

![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)

![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)

![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)